5-Bromo-6-methoxy-2-methyl-pyridin-3-amine
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Overview
Description
5-Bromo-6-methoxy-2-methyl-pyridin-3-amine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-6-methoxy-2-methyl-pyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its ester in the presence of a base, followed by crystallization to purify the product . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is coupled with arylboronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2-methyl-pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium phosphate (K3PO4) are commonly used in these reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
5-Bromo-6-methoxy-2-methyl-pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is utilized in the synthesis of novel pyridine derivatives with potential biological activities.
Catalysis: It can act as a catalyst in certain organic reactions.
Biological Studies: The compound’s derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-6-methylpyridine
Uniqueness
5-Bromo-6-methoxy-2-methyl-pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds for research and industrial applications.
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,9H2,1-2H3 |
InChI Key |
UDOGTZVFZLSPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1N)Br)OC |
Origin of Product |
United States |
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